Cannabinodiol

Overview

Description

Cannabinodiol is a cannabinoid compound found in the plant Cannabis sativa. It is a fully aromatized derivative of cannabidiol and can occur as a product of the photochemical conversion of cannabinol . This compound is present in low concentrations in the cannabis plant and has been the subject of scientific research due to its potential therapeutic properties.

Scientific Research Applications

Cannabinodiol has been studied for its potential therapeutic applications in various fields:

Future Directions

The potential application of Cannabinodiol for the treatment of chronic diseases such as Parkinson’s disease, epilepsy, cancer, pain management, and brain injury has given momentum to further understand the pathways producing the different cannabinoids and their pharmacological properties . More clinical trials with a greater number of participants and longer chronic CBD administration are still lacking .

Mechanism of Action

- The exact mechanism of action is not fully understood, but CBND’s binding to these receptors plays a crucial role .

Target of Action

Mode of Action

Biochemical Pathways

Biochemical Analysis

Biochemical Properties

Cannabinodiol, like other cannabinoids, interacts with the endocannabinoid system (ECS) in the body . This system includes cannabinoid receptors, endocannabinoids, and enzymes responsible for the synthesis and degradation of endocannabinoids . This compound’s role in biochemical reactions involves its interaction with these components of the ECS .

Cellular Effects

This compound has a wide range of effects on various types of cells and cellular processes. It influences cell function by affecting inflammation, oxidative damage, cell survival, pain, vasodilation, and excitability . These effects modify many physiological and pathophysiological processes .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It does not seem to interact with specific cannabinoid receptors, but it has been reported that it interacts with around 56 molecular targets, including ionotropic receptors, nuclear receptors, metabotropic receptors, and enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to modulate activation in the striatum, medial temporal cortex, and midbrain in clinical high-risk patients . The level of activation following administration of this compound was intermediate between that in healthy controls and in clinical high-risk patients receiving placebo .

Dosage Effects in Animal Models

In animal models, this compound has shown dose-dependent protection in acute seizure models . This compound (up to 300 mg/kg) was not protective in the lamotrigine-resistant amygdala kindled rat .

Metabolic Pathways

This compound is involved in the metabolic pathways of the endocannabinoid system . The pathways and the enzymes’ mechanisms of action are discussed as is the non-enzymatic decarboxylation of the cannabinoic acids .

Transport and Distribution

This compound rapidly distributes into well-vascularized organs such as the lung, heart, brain, and liver . Distribution may be affected by body size and composition, and disease states influencing the permeability of blood–tissue barriers .

Subcellular Localization

The subcellular localization of this compound is primarily at the presynaptic level on axon terminals of interneurons . Reduction of GABA release from these terminals is the likely mechanism by which both endogenous and exogenous CB1 ligands interfere with hippocampal network oscillations and associated cognitive functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cannabinodiol can be synthesized through the photochemical conversion of cannabinol. This process involves the exposure of cannabinol to light, which induces a chemical reaction that converts it into this compound . The specific reaction conditions, such as the wavelength of light and the duration of exposure, are critical factors in optimizing the yield of this compound.

Industrial Production Methods

Industrial production of this compound is not as well-established as other cannabinoids like cannabidiol or tetrahydrocannabinol. the extraction and purification processes used for other cannabinoids can be adapted for this compound. These processes typically involve the extraction of cannabinoids from the cannabis plant using solvents, followed by purification using techniques such as high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

Cannabinodiol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert this compound into other cannabinoids.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce quinones, while reduction can yield other cannabinoids with different pharmacological properties .

Comparison with Similar Compounds

Cannabinodiol is similar to other cannabinoids such as cannabidiol, cannabinol, and tetrahydrocannabinol. it has unique properties that distinguish it from these compounds:

Cannabidiol: Unlike cannabidiol, this compound is fully aromatized and has different pharmacological effects.

Cannabinol: This compound is a photochemical conversion product of cannabinol and has distinct chemical and biological properties.

Tetrahydrocannabinol: This compound does not have the psychoactive effects associated with tetrahydrocannabinol.

Similar compounds include:

- Cannabidiol

- Cannabinol

- Tetrahydrocannabinol

- Cannabigerol

- Cannabichromene

These compounds share structural similarities but differ in their pharmacological profiles and potential therapeutic applications .

Properties

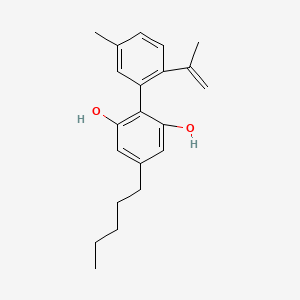

IUPAC Name |

2-(5-methyl-2-prop-1-en-2-ylphenyl)-5-pentylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2/c1-5-6-7-8-16-12-19(22)21(20(23)13-16)18-11-15(4)9-10-17(18)14(2)3/h9-13,22-23H,2,5-8H2,1,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWKHUZXSTKISQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C(C(=C1)O)C2=C(C=CC(=C2)C)C(=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401045922 | |

| Record name | Cannabinodiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39624-81-2 | |

| Record name | 5′-Methyl-2′-(1-methylethenyl)-4-pentyl[1,1′-biphenyl]-2,6-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39624-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cannabinodiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039624812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannabinodiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANNABINODIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNY5ZTN8E3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

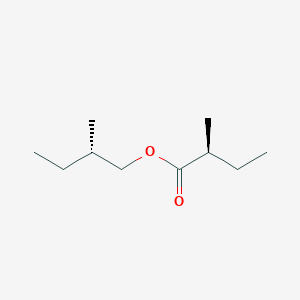

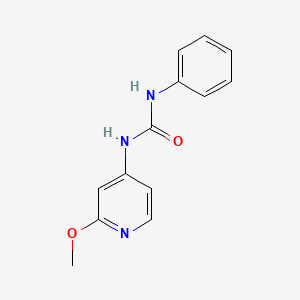

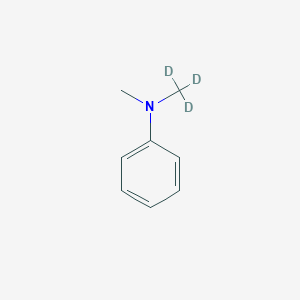

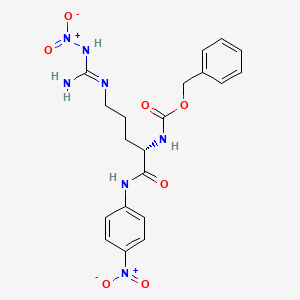

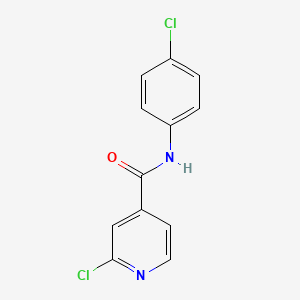

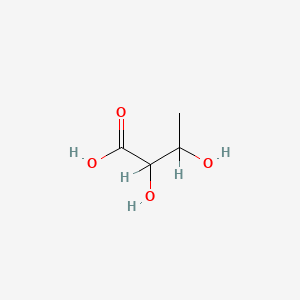

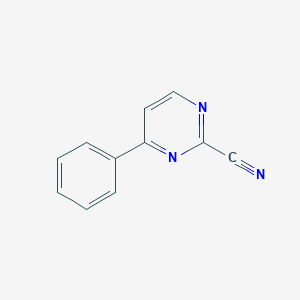

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-Benzyl-6-methoxyspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1641172.png)

![10-Methyl-6-aza-spiro[4.5]decan-9-one](/img/structure/B1641175.png)

![1-Methoxy-4-[(E)-2-(4-methoxyphenyl)pent-2-en-3-yl]benzene](/img/structure/B1641196.png)

![Benzenethiol, 2-[(1-methylethyl)amino]-](/img/structure/B1641212.png)